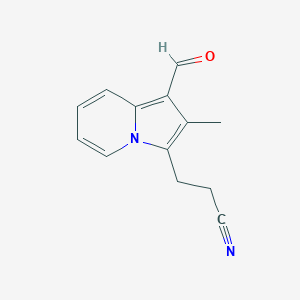

3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile

Description

3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile is a nitrile-functionalized indolizine derivative characterized by a fused bicyclic indolizine core substituted with a formyl group at position 1, a methyl group at position 2, and a propionitrile moiety at position 2. The indolizine scaffold is a privileged structure in medicinal chemistry due to its electron-rich aromatic system, which facilitates interactions with biological targets. The propionitrile side chain may serve as a precursor for carboxylic acids or amines through hydrolysis or reduction, respectively.

Properties

IUPAC Name |

3-(1-formyl-2-methylindolizin-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-11(9-16)13-5-2-3-8-15(13)12(10)6-4-7-14/h2-3,5,8-9H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHVRWRUQESHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 212.25 g/mol. The structure features an indolizin moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its interaction with specific cellular pathways:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, indolizine derivatives have been reported to inhibit the growth of prostate cancer cells, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects : The indolizin framework has been associated with anti-inflammatory activity. Compounds derived from this structure often modulate inflammatory pathways, which could be a mechanism through which this compound exerts its effects .

Case Studies

Several studies have explored the biological implications of indolizine derivatives:

- Antitumor Activity : A study demonstrated that indolizine derivatives show potent inhibitory effects against various cancer cell lines, including prostate and lung cancer cells. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range against prostate cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indolizine Derivative A | PC-3 | 2.23 |

| Indolizine Derivative B | DU145 | 1.67 |

| 3-(1-Formyl-2-methyl-indolizin) | A549 | TBD |

In Vitro Studies

In vitro assessments have indicated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for therapeutic applications aimed at cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile, we analyze structurally related nitriles with varying substituents and applications:

Table 1: Comparative Analysis of Propionitrile Derivatives

Key Findings :

Structural Complexity: The target compound’s indolizine core distinguishes it from simpler aryl nitriles like 2-(3-Benzoylphenyl)propionitrile. Its fused bicyclic system may confer enhanced π-π stacking interactions in drug-receptor binding compared to monocyclic analogs . Patent-derived nitriles () feature intricate heterocyclic systems (e.g., pyrrolo-triazolo-pyrazine), which are bulkier and likely target-specific (e.g., kinase inhibition). In contrast, the indolizine scaffold offers a balance of rigidity and synthetic accessibility .

Synthetic Routes: The synthesis of 3-(3-Ethoxybut-2-enoxy)propionitrile () via acid-catalyzed cyclocondensation suggests that similar methods (e.g., using triethyl orthoformate and H₂SO₄) could apply to the target compound, albeit with indolizine-specific precursors . 2-(3-Benzoylphenyl)propionitrile’s synthesis involves Friedel-Crafts acylation, highlighting divergent strategies for nitrile introduction compared to cyclocondensation .

Functional Group Impact: The formyl group in the target compound provides a reactive handle absent in 3-(Benzylamino)propionitrile, which instead has a benzylamino group favoring nucleophilic reactions. This difference may influence their respective roles as intermediates (e.g., formyl for crosslinking vs. amino for conjugation) .

Applications :

- While 2-(3-Benzoylphenyl)propionitrile is used in fine chemicals, the target compound’s indolizine core aligns with bioactive molecules (e.g., antiviral or anticancer agents). Patent compounds () underscore the therapeutic relevance of nitriles with complex heterocycles .

Safety and Handling: 3-(Benzylamino)propionitrile is classified as harmful (Risk Phrase 20/21/22), suggesting nitriles generally require careful handling. The target compound’s formyl group may introduce additional reactivity hazards (e.g., sensitization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.